molecular formula C5H6N2S2 B1598552 Dithiothymine CAS No. 6217-61-4

Dithiothymine

Cat. No. B1598552
CAS RN: 6217-61-4
M. Wt: 158.2 g/mol
InChI Key: KQRLVMSUOWYRHL-UHFFFAOYSA-N
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Description

Dithiothymine, also known as 2,4-dithiothymine (dtT) , is a sulfur-substituted derivative of the nucleobase thymine. It is structurally similar to thymine but contains two sulfur atoms in place of the oxygen atoms in the thymine ring. Dithiothymine has garnered interest due to its potential applications in photodynamic therapy as a photosensitizer .

Scientific Research Applications

1. Hydrogen Bond Modeling in Monohydrated 2,4-Dithiothymine

The study by He et al. (2006) explores hydrogen bonds in monohydrated 2,4-dithiothymine. They identified three types of hydrogen bonds formed in complexes with water, including normal bonds and an improper blue-shifting hydrogen bond.

2. Excited-State Decay Mechanism of 2,4-Dithiothymine

Xie et al. (2017) investigated the photophysical mechanism of 2,4-dithiothymine. They found that solute-solvent interactions significantly affect its excited-state decay mechanism, which is essential for understanding thiothymine-based photosensitizers.

3. 2,4-Dithiothymine as a UVA Chemotherapeutic Agent

Pollum et al. (2014) discovered that 2,4-dithiothymine has potent photosensitization properties, making it an effective UVA chemotherapeutic agent. They found that it leads to ultrafast population of the triplet state and is an efficient singlet oxygen generator, useful for deeper-tissue chemotherapeutic applications (Pollum, Jockusch, & Crespo-Hernández, 2014).

4. Photodynamic Therapy Potential in Human Epidermoid Carcinoma Cells

Another study by Pollum et al. (2018) demonstrated that 2,4-dithiothymine decreases the proliferation of human epidermoid carcinoma cells when activated with UVA radiation. This suggests its potential for use in photodynamic therapies.

5. Quantum-Chemical Calculations of 2,4-Dithiothymine

Civcir's research in 2001 provided insights into the chemical properties of 2,4-dithiothymine through semiempirical quantum-chemical calculations. The study revealed the stability of dithione tautomers in both gas and aqueous phases (Civcir, 2001).

6. Potential as a Radio Chemotherapeutic Agent

Yermolina and Papadantonakis (2019) suggested that 2,4-dithiothymine has a high aqueous adiabatic electron affinity, indicating its potential as a radio chemotherapeutic agent in cancer treatment (Yermolina & Papadantonakis, 2019).

properties

IUPAC Name

5-methyl-1H-pyrimidine-2,4-dithione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H6N2S2/c1-3-2-6-5(9)7-4(3)8/h2H,1H3,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQRLVMSUOWYRHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=S)NC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50211225
Record name 2,4(1H,3H)-Pyrimidinedithione, 5-methyl-
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Molecular Weight

158.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dithiothymine

CAS RN

6217-61-4
Record name 5-Methyl-2,4(1H,3H)-pyrimidinedithione
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Record name 2,4(1H,3H)-Pyrimidinedithione, 5-methyl-
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Record name Dithiothymine
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Record name 2,4(1H,3H)-Pyrimidinedithione, 5-methyl-
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Record name (5-methyl)dithiouracil
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
166
Citations
M Pollum, S Jockusch… - Journal of the American …, 2014 - ACS Publications
Substitution of both oxygen atoms in the exocyclic carbonyl groups of the thymine chromophore by sulfur atoms results in a remarkable redshift of its absorption spectrum from an …
Number of citations: 139 pubs.acs.org
BB Xie, Q Wang, WW Guo, G Cui - Physical Chemistry Chemical …, 2017 - pubs.rsc.org
The photophysics of thiothymines has been extensively studied computationally in the past few years due to their significant potential as photosensitizers in photodynamic therapy. …
Number of citations: 36 pubs.rsc.org
W He, Y Xue, H Zhang, A Tian… - The Journal of Physical …, 2006 - ACS Publications
Twelve tautomers of 2,4-dithiothymine are calculated at the MP2/6-31+G(d) level, and the most stable one is referred to the di-keto form (P12). Then four H-bonded complexes between …
Number of citations: 5 pubs.acs.org
J Cao, D Chen - Physical Chemistry Chemical Physics, 2020 - pubs.rsc.org
… , 4-thiothymine and 2,4-dithiothymine, upon photo-excitation by applying the trajectory … in 2,4-dithiothymine. The intersystem crossing of 2,4-dithiothymine occurs either at geometries …
Number of citations: 9 pubs.rsc.org
H Zhang, Y Xue, K Xu, D Xie, G Yan - Acta Chimica Sinica, 2003 - sioc-journal.cn
The DFT (B3LYP/6-31+ G) method was used to study the relative stabilities and probable proton transfer in isolated and monohydrated 2, 4-dithiothymine molecules in gas phase. The …
Number of citations: 16 sioc-journal.cn
W He, Y Xue, H Zhang, A Tian… - The Journal of Physical …, 2006 - ACS Publications
2006, Volume 110B Modeling of Hydrogen Bonds in Monohydrated 2,4-Dithiothymine: An Ab Initio and AIM Study … Ning-Bew Wong*: Modeling of Hydrogen Bonds in Monohydrated …
Number of citations: 2 pubs.acs.org
PÜ Civcir - Journal of Physical Organic Chemistry, 2001 - Wiley Online Library
… , 2,4-dithiouracil and 2,4-dithiothymine and their 1methyl analogues were studied by using … For 2,4-dithiouracil and 2,4-dithiothymine, dithione tautomers are the most stable in both …
Number of citations: 29 onlinelibrary.wiley.com
WD He, Y Xue, H Zhang, AM Tian… - Journal of Physical …, 2006 - cheric.org
… Modeling of hydrogen bonds in monohydrated 2,4- dithiothymine: An ab initio and AIM study (vol 110B, pg 1416, 2006) …
Number of citations: 0 www.cheric.org
MV Yermolina, GA Papadantonakis - Chemical Physics Letters, 2019 - Elsevier
… In a femtosecond laser investigation it was reported that for 2,4-dithiothymine the lifetime of the intersystem crossing is 180 ± 40 fs. This measurement makes 2,4-dithiothymine a potent …
Number of citations: 4 www.sciencedirect.com
M Pollum, M Lam, S Jockusch… - …, 2018 - Wiley Online Library
… Additionally, both 2,4-dithiothymine and 2,4-dithiouracil were shown to have greater … In this contribution, we investigate the photodynamic efficacy of 2,4-dithiothymine (dtT), 2,4-…

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